
1,4-Diethylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethylpiperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diethylpiperazine-2,5-dione can be synthesized through the acetylation of glycine anhydride. The process involves the following steps:
- Dissolve glycine anhydride in acetic anhydride.
- Heat the solution to 120°C and reflux for 4 hours.
- After the reaction is complete, vacuum concentrate the reaction mixture to obtain an oily substance.
- Dissolve the oily substance in ethyl acetate and filter to remove any salts.
- Vacuum concentrate the filtrate and slowly add petroleum ether while stirring.
- Filter and dry the resulting product to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction times.
化学反応の分析
Types of Reactions
1,4-Diethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1,4-Diethylpiperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antioxidant properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Diethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is mediated through the stabilization of mitochondrial membranes and the reduction of reactive oxygen species (ROS) production. This is achieved via the IL-6/Nrf2 loop pathway, which promotes cell survival and reduces apoptosis .
類似化合物との比較
1,4-Diethylpiperazine-2,5-dione can be compared with other similar compounds, such as:
Piperazine-2,5-dione: A simpler derivative with similar chemical properties but lacking the ethyl groups.
1,4-Dimethylpiperazine-2,5-dione: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
1,4-Diacetylpiperazine-2,5-dione: Another derivative with acetyl groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
38927-89-8 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
1,4-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |
InChIキー |
IGXLIXJTSZCBCD-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(=O)N(CC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
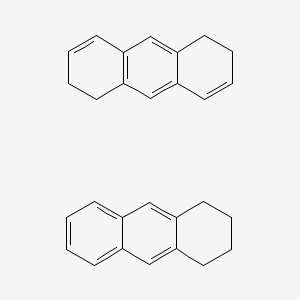

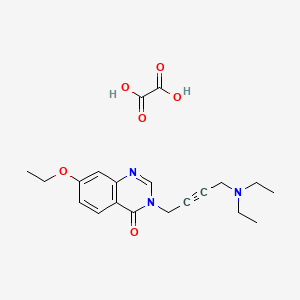
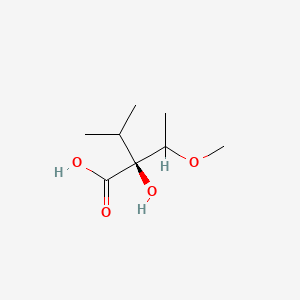
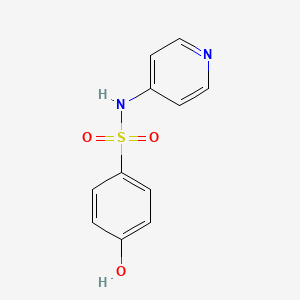
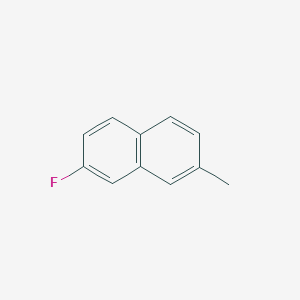


![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)

![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
